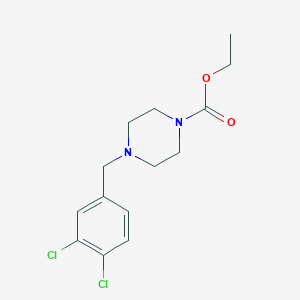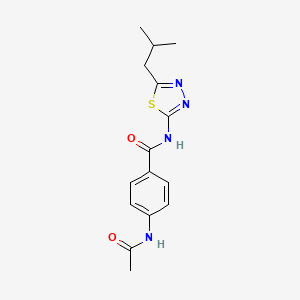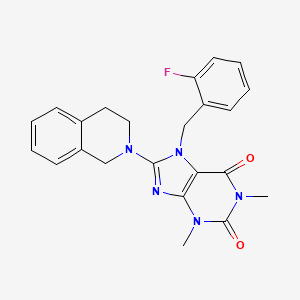![molecular formula C14H21NO2 B5751174 5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)
5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one, also known as DOT, is a bicyclic compound that has gained significant attention in the scientific community due to its diverse range of potential applications. DOT is a versatile compound that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. This compound has been shown to catalyze the Diels-Alder reaction, the Michael addition reaction, and the aldol reaction. It has also been shown to catalyze the enantioselective Diels-Alder reaction, making it a valuable tool in asymmetric synthesis.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but preliminary studies suggest that it may have potential as an anti-inflammatory and analgesic agent. This compound has been shown to inhibit the production of nitric oxide and prostaglandin E2, two key mediators of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one in lab experiments include its high reactivity as a Lewis acid catalyst, its ability to catalyze a wide range of reactions, and its potential as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound include the complexity of its synthesis, the need for careful control of reaction conditions, and the potential for toxicity if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one, including the development of new synthetic methods, the study of its mechanism of action in more detail, and the exploration of its potential applications in other fields such as medicinal chemistry and materials science. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesemethoden
5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one can be synthesized using several methods, including the reaction of 2,5-dimethylpyrrole with formaldehyde and subsequent cyclization of the resulting intermediate. Another method involves the reaction of 2,5-dimethylpyrrole with paraformaldehyde and subsequent cyclization with ethylenediamine. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
5,5-dimethylspiro[1,3-oxazolidine-2,2'-adamantane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2)12(16)15-14(17-13)10-4-8-3-9(6-10)7-11(14)5-8/h8-11H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSOJLYPYZKIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2(O1)C3CC4CC(C3)CC2C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-dichlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5751105.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5751115.png)
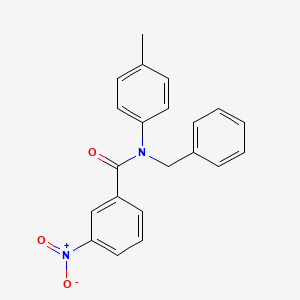
![4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5751129.png)
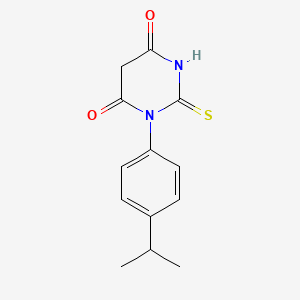
![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751141.png)
![3,5-dimethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751145.png)
![2-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5751146.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5751159.png)
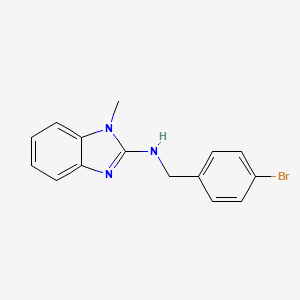
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5751183.png)
